molecular formula C9H10BrN3 B172201 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine CAS No. 146778-13-4

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine

Cat. No.: B172201
CAS No.: 146778-13-4
M. Wt: 240.1 g/mol
InChI Key: NASYPSXAHKIZFK-UHFFFAOYSA-N
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Description

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is an organic compound with the molecular formula C9H10N3Br.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine typically involves the bromination of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine. One common method is the reaction of 2,5,7-trimethylpyrazolo[1,5-a]pyrimidine with bromine in the presence of a suitable solvent such as acetic acid . The reaction is carried out under controlled temperature conditions to ensure selective bromination at the desired position.

Industrial Production Methods

Industrial production of this compound may involve large-scale bromination processes using automated reactors and continuous flow systems. These methods ensure high yield and purity of the final product while minimizing the environmental impact of the bromination process .

Chemical Reactions Analysis

Types of Reactions

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

Scientific Research Applications

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine has several scientific research applications:

Mechanism of Action

The mechanism of action of 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine involves its interaction with specific molecular targets, such as kinases and receptors. The bromine atom enhances the compound’s binding affinity to these targets, leading to inhibition or modulation of their activity. This interaction can result in the disruption of cellular signaling pathways, ultimately affecting cell proliferation, apoptosis, or other cellular processes .

Comparison with Similar Compounds

Similar Compounds

  • 3-Bromo-5,7-dimethylpyrazolo[1,5-a]pyrimidine
  • 3-Bromo-7-chloro-5-methylpyrazolo[1,5-a]pyrimidine
  • 6-Bromopyrazolo[1,5-a]pyrimidine-3-carbonitrile

Uniqueness

3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine is unique due to its specific substitution pattern, which imparts distinct chemical and biological properties. The presence of three methyl groups and a bromine atom at specific positions enhances its reactivity and binding affinity to biological targets compared to other similar compounds .

Properties

IUPAC Name

3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H10BrN3/c1-5-4-6(2)13-9(11-5)8(10)7(3)12-13/h4H,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NASYPSXAHKIZFK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC2=C(C(=NN12)C)Br)C
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H10BrN3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30368089
Record name 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

240.10 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

146778-13-4
Record name 3-Bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=146778-13-4
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 3-bromo-2,5,7-trimethylpyrazolo[1,5-a]pyrimidine
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30368089
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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